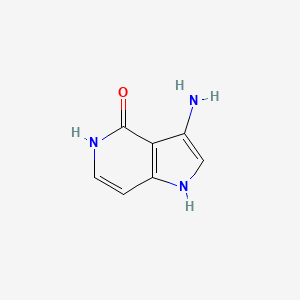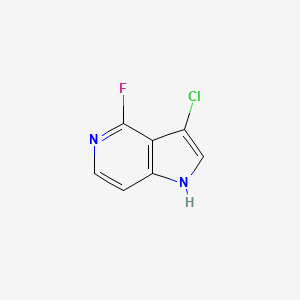![molecular formula C9H5F3N2O2 B3219730 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190320-25-2](/img/structure/B3219730.png)
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been found to possess several unique properties that make it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes or pathways that are involved in disease progression. This compound has been shown to have activity against several disease targets, including cancer, inflammation, and infectious diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are still being studied. However, it has been shown to have activity against several disease targets, including cancer, inflammation, and infectious diseases. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it an attractive target for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is its potential as a drug candidate. This compound has been found to possess several unique properties that make it an attractive target for drug development. However, one limitation of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for the scientific research of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. One potential direction is the further optimization of its synthesis method to improve scalability and reduce costs. Another direction is the identification of new disease targets for this compound, which may lead to the development of new drugs for currently untreatable diseases. Additionally, the development of new formulations and delivery methods for this compound may improve its efficacy and reduce side effects.
Conclusion:
In conclusion, 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a promising compound that has gained significant attention in the field of medicinal chemistry. Its potential applications as a drug candidate are vast, and its unique properties make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. However, the future directions for the scientific research of this compound are promising, and it may lead to the development of new drugs for currently untreatable diseases.
Applications De Recherche Scientifique
The potential applications of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in scientific research are vast. This compound has been found to possess several unique properties that make it an attractive target for drug development. It has been shown to have activity against several disease targets, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-5-7(14-6)4(3-13-5)8(15)16/h1-3,13H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZHEZXWXAGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219651.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B3219665.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219666.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219670.png)
![6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219676.png)
![3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219679.png)
![4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219685.png)

![4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219698.png)
![6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219700.png)


![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219718.png)
![4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219720.png)